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molecular formula C9H6F2N2 B1403354 5,6-Difluoro-8-quinolinamine CAS No. 1242094-79-6

5,6-Difluoro-8-quinolinamine

Cat. No. B1403354
M. Wt: 180.15 g/mol
InChI Key: GZAZWWUSIDUIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102688B2

Procedure details

In a similar fashion using route 1 general procedure 4,5,6-difluoro-8-nitroquinoline (Intermediate 37) (200 mg, 0.95 mmol), tin (II) chloride (540 mg, 2.85 mmol) and 6N HCl (2 drops) gave the title compound (120 mg, 72%) which was used in the next step without purification. The structure was confirmed by 1H NMR.
[Compound]
Name
4,5,6-difluoro-8-nitroquinoline
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Intermediate 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
540 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([F:12])=[CH:10][C:9]([N+:13]([O-])=O)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[Sn](Cl)Cl>Cl>[F:1][C:2]1[C:11]([F:12])=[CH:10][C:9]([NH2:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2

Inputs

Step One
Name
4,5,6-difluoro-8-nitroquinoline
Quantity
200 mg
Type
reactant
Smiles
Step Two
Name
Intermediate 37
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C=CC=NC2=C(C=C1F)[N+](=O)[O-]
Step Three
Name
Quantity
540 mg
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=CC=NC2=C(C=C1F)N
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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